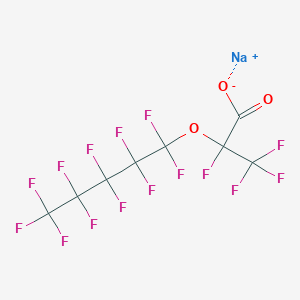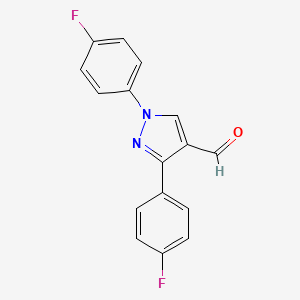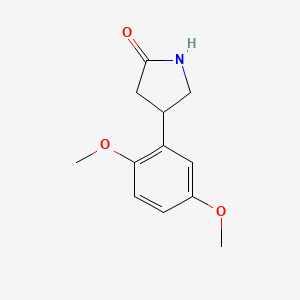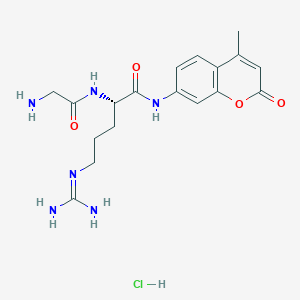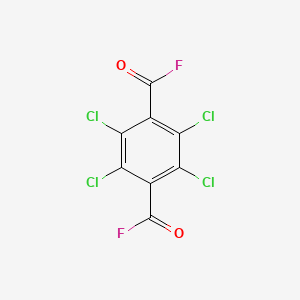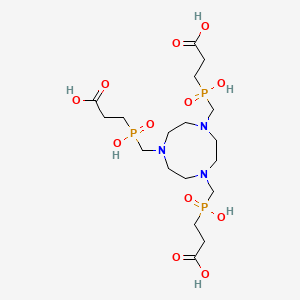
TRAP
描述
The compound “TRAP” refers to a class of chemical compounds known as “chemical traps.” These compounds are used to detect unstable compounds by reacting with them to form more stable, easily characterized products. Chemical traps are essential in various fields, including analytical chemistry, environmental science, and materials science, due to their ability to capture and stabilize transient species.
作用机制
Target of Action
The primary target of TRAP (Targeted Recombination in Active Populations) is the Poly (ADP-ribose) polymerase (PARP) family, which has many essential functions in cellular processes, including the regulation of transcription, apoptosis, and the DNA damage response . PARP1 possesses Poly (ADP-ribose) activity and when activated by DNA damage, adds branched PAR chains to facilitate the recruitment of other repair proteins to promote the repair of DNA single-strand breaks .
Mode of Action
This compound interacts with its targets by inhibiting the function of PARP1. When DNA damage occurs, PARP1 is activated and adds branched PAR chains to facilitate the recruitment of other repair proteins. The use of this compound inhibits this process, preventing the repair of dna single-strand breaks . This inhibition of PARP1 is what makes this compound a potent tool in cancer treatment, as it prevents cancer cells from repairing their DNA, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage response pathway. Under normal circumstances, when DNA damage occurs, PARP1 is activated and adds branched PAR chains to facilitate the recruitment of other repair proteins. The use of this compound inhibits this process, preventing the repair of dna single-strand breaks . This disruption of the DNA damage response pathway is what leads to the death of cancer cells .
Pharmacokinetics
It is known that the compound has a high-resolution mass spectrometer including time-of-flight (tof) and orbital this compound (orbithis compound, thermo fisher scientific) systems can measure the mass of a compound down to four decimal places .
Result of Action
The primary result of this compound’s action is the death of cancer cells. By inhibiting the function of PARP1, this compound prevents cancer cells from repairing their DNA. This leads to the accumulation of DNA damage in the cancer cells, which ultimately leads to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of DNA damage is necessary for the activation of PARP1 and the subsequent action of this compound . Additionally, the efficacy and stability of this compound can be influenced by factors such as the presence of other drugs, the pH of the environment, and the temperature .
生化分析
Biochemical Properties
TRAP transporters play a significant role in biochemical reactions by facilitating the transport of substrates across cell membranes. They interact with various enzymes, proteins, and other biomolecules. For instance, the Haemophilus influenzae this compound transporter (SiaQM) has been shown to bind with sialic acid-specific periplasmic binding protein (SiaP). This interaction is essential for the transport of sialic acid across the cell membrane .
Cellular Effects
This compound transporters influence various cellular processes by mediating the uptake of essential nutrients. In Haemophilus influenzae, the this compound transporter SiaQM affects cell signaling pathways and gene expression by regulating the availability of sialic acid. This, in turn, impacts cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound transporters involves binding interactions with specific biomolecules. For example, the SiaQM transporter binds to the SiaP protein, facilitating the transport of sialic acid. This process involves the recognition and binding of the substrate by the periplasmic binding protein, followed by its delivery to the membrane transporter .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound transporters can change over time. Studies have shown that the stability and degradation of these transporters can impact their long-term effects on cellular function. For instance, the SiaQM transporter in Haemophilus influenzae has been observed to maintain its activity over extended periods, ensuring consistent transport of sialic acid .
Dosage Effects in Animal Models
The effects of this compound transporters can vary with different dosages in animal models. Higher doses of substrates can lead to increased transport activity, while excessive doses may result in toxic or adverse effects. In studies involving Haemophilus influenzae, varying the concentration of sialic acid has shown threshold effects on the activity of the SiaQM transporter .
Metabolic Pathways
This compound transporters are involved in various metabolic pathways by facilitating the uptake of essential nutrients. The SiaQM transporter in Haemophilus influenzae interacts with enzymes and cofactors involved in the metabolism of sialic acid. This interaction affects metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound transporters within cells and tissues are mediated by specific transporters and binding proteins. The SiaQM transporter in Haemophilus influenzae interacts with the SiaP protein, which aids in its localization and accumulation within the cell membrane .
Subcellular Localization
The subcellular localization of this compound transporters is crucial for their activity and function. The SiaQM transporter in Haemophilus influenzae is directed to specific compartments within the cell membrane by targeting signals and post-translational modifications. This localization ensures efficient transport of sialic acid across the cell membrane .
准备方法
Chemical traps can be synthesized through various methods depending on the specific compound and its intended application. Common synthetic routes include:
Purge and Trap Method: This method involves purging a sample with an inert gas (such as helium or nitrogen) to remove volatile organic compounds, which are then trapped on an adsorbent material.
Extraction and Distillation: Volatile organic compounds can be extracted from samples using solvents or distilled under reduced pressure to concentrate the analytes.
Automated Headspace Sampling: This technique involves heating a sample to release volatile compounds into the headspace, which are then trapped and analyzed.
化学反应分析
Chemical traps undergo various types of reactions, including:
科学研究应用
Chemical traps have a wide range of applications in scientific research, including:
Analytical Chemistry: Chemical traps are used to detect and quantify volatile organic compounds in environmental samples, such as soil, water, and air.
Biology and Medicine: Chemical traps like thrombin receptor activation peptide (TRAP-6) are used to study platelet aggregation and other cellular processes.
Materials Science: Chemical traps are employed to characterize and stabilize transient species in materials, such as high-electron-mobility transistors (HEMTs) in gallium nitride-based devices.
相似化合物的比较
Chemical traps are unique in their ability to stabilize transient species, making them distinct from other compounds used for similar purposes. Similar compounds include:
Cyclobutadiene: Used to detect and stabilize cyclobutadiene released upon oxidation.
Diphosphorus: Employed to infer the existence of diphosphorus through controlled degradation of niobium complexes.
Silylenes: Analogues of carbenes used to detect and stabilize dimethylsilylene.
Chemical traps are unique in their ability to form stable products from unstable compounds, making them invaluable tools in various scientific fields.
属性
IUPAC Name |
3-[[4,7-bis[[2-carboxyethyl(hydroxy)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N3O12P3/c22-16(23)1-10-34(28,29)13-19-4-6-20(14-35(30,31)11-2-17(24)25)8-9-21(7-5-19)15-36(32,33)12-3-18(26)27/h1-15H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHLBFZUOLXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CCC(=O)O)O)CP(=O)(CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N3O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


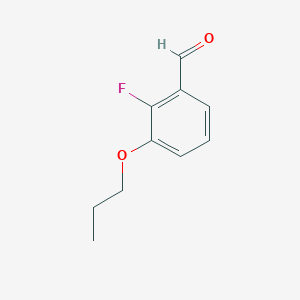
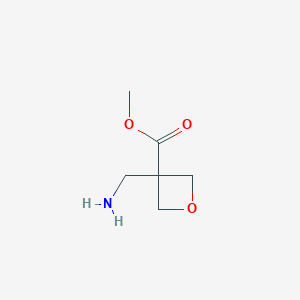
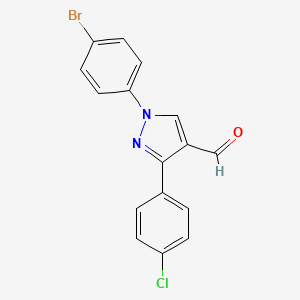
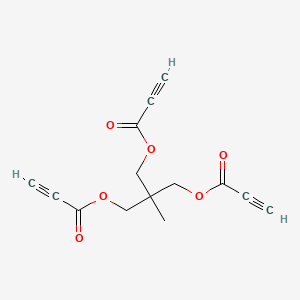

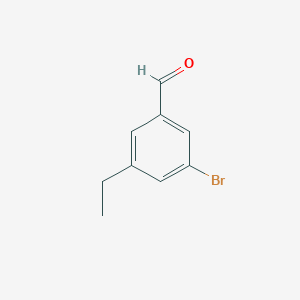
![(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B6358879.png)
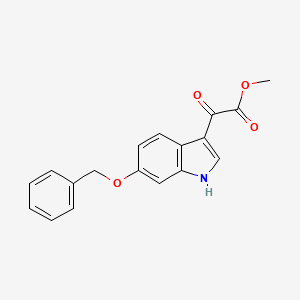
![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)
